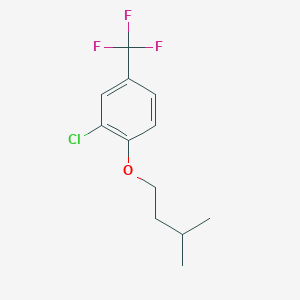

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-chloro-1-(3-methylbutoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3O/c1-8(2)5-6-17-11-4-3-9(7-10(11)13)12(14,15)16/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOSWGOBCCXYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene typically involves the introduction of the chloro and iso-pentoxy groups onto a benzotrifluoride core. One common method is through nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group on the aromatic ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.

Substitution: The chloro and iso-pentoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzotrifluorides.

Scientific Research Applications

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents. Its interactions with enzymes and receptors are of particular interest.

Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and iso-pentoxy groups can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural differences among 2-chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene and its analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| This compound | Not available | C₁₄H₁₈ClF₃O | 1-isopentyloxy (3-methylbutoxy), 2-Cl, 4-CF₃ |

| Oxyfluorfen | 42874-03-3 | C₁₅H₁₁ClF₃NO₄ | 1-(3-ethoxy-4-nitrophenoxy), 2-Cl, 4-CF₃ |

| Nitrofluorfen | 42874-01-1 | C₁₃H₇ClF₃NO₃ | 1-(4-nitrophenoxy), 2-Cl, 4-CF₃ |

| Acifluorfen (for reference) | 50594-66-6 | C₁₄H₇ClF₃NO₅ | 1-(5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoyloxy) |

Key Observations :

- Oxyfluorfen contains a 3-ethoxy-4-nitrophenoxy group, which enhances its herbicidal activity through electron-withdrawing effects .

- Nitrofluorfen lacks the ethoxy group, simplifying its structure but reducing selectivity .

- The isopentyloxy substituent in the target compound introduces a bulkier alkyl chain, likely increasing lipophilicity (predicted higher log P) compared to ethoxy or nitro-substituted analogs.

Physicochemical Properties

Notes:

Toxicity and Environmental Fate

Regulatory Status :

Degradation and Environmental Persistence

- Oxyfluorfen : Half-life in soil ranges from 30–150 days, depending on organic content and microbial activity .

- Nitrofluorfen : Degrades faster (half-life ~20–40 days) due to simpler structure .

- 2-Chloro-1-(isopentyloxy) variant : Predicted longer persistence due to reduced solubility and increased hydrophobicity.

Biological Activity

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene is an organic compound that has gained attention in various fields, including medicinal chemistry and industrial applications. Its unique structure, featuring both a chloro and a trifluoromethyl group, suggests potential biological activities that warrant detailed examination. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the isopentyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 284.69 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water) | Estimated to be high |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signal transduction pathways.

Toxicological Studies

Recent studies have investigated the toxicological profile of related compounds, providing insights into potential effects on human health. For instance:

- Carcinogenicity : Some chlorinated aromatic compounds have been associated with increased cancer risk in animal models. A study indicated that exposure to similar compounds resulted in hepatocellular carcinoma in B6C3F1/N mice, suggesting a need for caution regarding long-term exposure .

- Reproductive Toxicity : Inhalation studies showed adverse effects on reproductive parameters in rats exposed to high doses of related chemicals . However, no significant fertility effects were noted at lower doses.

Case Studies

- Occupational Exposure : A study assessing occupational exposure to 1-chloro-4-(trifluoromethyl)benzene (a structural analog) found that workers handling the compound had measurable concentrations in biological samples, raising concerns about potential health impacts .

- In Vivo Studies : Research involving repeated oral dosing in mice showed dose-dependent effects on liver and kidney function, with a no-observed-adverse-effect level (NOAEL) determined at 50 mg/kg for related compounds . While specific data for this compound is limited, these findings highlight the importance of understanding its pharmacokinetics and toxicology.

Sensitization Potential

The sensitization potential of this compound has been evaluated using local lymph node assays (LLNA). Results indicated weak sensitization potential with stimulation indices suggesting a low likelihood of allergic reactions upon dermal exposure .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including nitrile gloves, vapor respirators, and safety goggles. Use secondary containment to prevent environmental release, as the trifluoromethyl and chloro groups may pose aquatic toxicity risks (H410 hazard code) . Avoid water jets for spill control to prevent splashing; instead, use inert absorbents and dispose of waste per local regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where isopentyloxy replaces a leaving group (e.g., nitro or chloro) on a pre-functionalized benzene ring. For example, react 2-chloro-4-(trifluoromethyl)phenol with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and purify via column chromatography .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR shifts with computed spectra (e.g., using InChiKey from IUPAC data ).

- GC-MS : Confirm molecular ion peaks and fragmentation patterns.

- FTIR : Validate alkoxy (C-O-C) and trifluoromethyl (C-F) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Temperature : Conduct kinetic studies at 60–100°C to balance reaction rate and side-product formation .

- Workup : Employ aqueous washes (NaHCO₃) to remove unreacted starting materials .

Q. What analytical challenges arise in detecting trace metabolites of this compound, and how can they be resolved?

- Methodological Answer :

- Matrix Interference : Use matrix-matched calibration standards in HPLC-MS/MS to account for biological or environmental sample complexity.

- Limit of Detection (LOD) : Optimize SPE (solid-phase extraction) protocols with C18 cartridges for preconcentration.

- Degradation Products : Perform stability studies under varying pH and UV light to identify hydrolysis/oxidation byproducts .

Q. How does the isopentyloxy group influence the compound’s physicochemical properties compared to shorter alkoxy chains?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to predict increased lipid solubility compared to ethoxy analogs.

- Thermal Stability : Measure melting points (83–84°C for analogous compounds ) and TGA to assess decomposition thresholds.

- Steric Effects : Compare reaction kinetics with linear vs. branched alkoxy substituents to evaluate steric hindrance .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25°C; trifluoromethyl groups may resist hydrolysis.

- Photolysis : Expose to UV-Vis light (λ > 290 nm) and monitor via LC-QTOF for radical-mediated degradation products.

- Microbial Degradation : Use soil slurry assays with LC-MS to identify metabolites from aerobic/anaerobic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.